3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284164
InChI: InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7BrFNO3
Molecular Weight: 300.08 g/mol

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18284164

Molecular Formula: C11H7BrFNO3

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C11H7BrFNO3
Molecular Weight 300.08 g/mol
IUPAC Name 3-(4-bromo-3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
Standard InChI Key PELADCAMKMPZIK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)F)C(=O)O

Introduction

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in their ring structure. This compound features a carboxyl group, a methyl group, and a phenyl ring that is substituted with both bromine and fluorine atoms, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and material science.

Synthesis

The synthesis of 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.

Potential Applications

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several potential applications, particularly in medicinal chemistry. Research indicates that it may exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The presence of halogen substituents (bromine and fluorine) can enhance its binding affinity to biological targets, making it a candidate for drug development aimed at specific enzymes or receptors.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular WeightKey Features
3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid1500617-35-5300.08 g/molBromo and fluoro substituents on the phenyl ring, carboxyl group
5-Methylisoxazole-3-carboxylic acid3405-77-4-No halogen substituents
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic--Different halogen positions

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